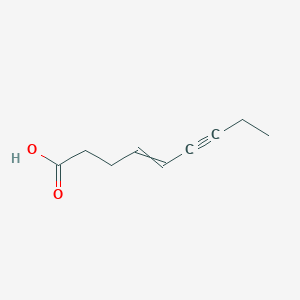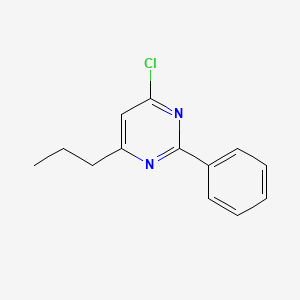
4-Chloro-2-phenyl-6-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-phenyl-6-propylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-6-propylpyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method starts with 2,4-dichloro-6-phenylpyrimidine, which undergoes nucleophilic substitution with propylamine to introduce the propyl group at the 6-position . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available halopyrimidines. The process includes nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-phenyl-6-propylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl and propyl groups can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products like 4-amino-2-phenyl-6-propylpyrimidine or 4-thio-2-phenyl-6-propylpyrimidine.
Coupling Products: Biaryl derivatives when coupled with aryl boronic acids.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-phenyl-6-propylpyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.
Agriculture: It is used in the development of fungicides and herbicide safeners.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-phenyl-6-propylpyrimidine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors. For instance, pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects . The compound may also interact with DNA or RNA, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-6-phenyl-2-propylpyrimidine
- 4-Chloro-2-phenyl-6-methylpyrimidine
- 4-Chloro-2-phenyl-6-ethylpyrimidine
Comparison: 4-Chloro-2-phenyl-6-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, the propyl group at the 6-position may enhance its lipophilicity and membrane permeability, making it more effective in certain biological contexts .
Eigenschaften
CAS-Nummer |
89967-22-6 |
|---|---|
Molekularformel |
C13H13ClN2 |
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
4-chloro-2-phenyl-6-propylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-2-6-11-9-12(14)16-13(15-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 |
InChI-Schlüssel |
SCLXWQKFGAWLRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)

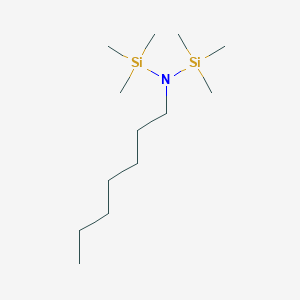

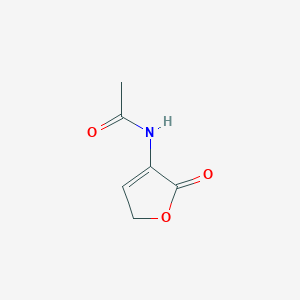

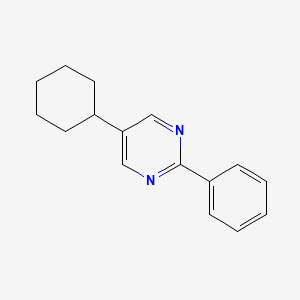



![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
